Structural Elucidation and NMR Spectral Reference Guide for 1-[(3-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic Acid
Structural Elucidation and NMR Spectral Reference Guide for 1-[(3-Bromophenoxy)methyl]-1H-pyrazole-3-carboxylic Acid
Abstract The compound 1-[(3-bromophenoxy)methyl]-1H-pyrazole-3-carboxylic acid (CAS 1006487-34-8)[1] is a highly functionalized heterocyclic building block utilized in advanced drug discovery and agrochemical development. Its architecture features a delicate hemiaminal ether (N-CH2-O) linkage connecting a pyrazole core to a halogenated phenoxy ring. Because this linkage can be susceptible to hydrolysis under harsh conditions, non-destructive, high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for verifying its structural integrity. This whitepaper provides a self-validating methodology and empirically grounded predictive spectral reference data for the precise structural elucidation of this molecule.
Core Structural Analytics & Mechanistic Causality
To accurately assign the NMR spectra of this compound, one must understand the electronic environment dictated by its three primary structural motifs:
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The Pyrazole-3-Carboxylic Acid Core: The electron-withdrawing nature of the carboxylic acid group at C3 selectively deshields the adjacent pyrazole protons and carbons. The distinction between the N1 and N2 positions is critical for regiochemical assignment[2].
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The 3-Bromophenoxy Ring: The bromine atom at the meta-position (C3') relative to the ether oxygen breaks the symmetry of the aromatic ring, resulting in a distinct first-order splitting pattern (a triplet, a doublet of doublets, and two distinct doublet of doublets)[3].
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The Hemiaminal Ether (N-CH2-O) Linkage: This is the most diagnostic feature of the molecule. The methylene protons are sandwiched between two highly electronegative heteroatoms (N and O). The combined inductive pull severely deshields these protons, pushing them significantly downfield compared to standard aliphatic ethers[4].
Self-Validating NMR Acquisition Protocols
As a Senior Application Scientist, I emphasize that an NMR protocol must be a self-validating system . The following step-by-step methodology ensures that data artifacts are caught before structural misassignment occurs.
Step 1: Sample Preparation
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Causality: The carboxylic acid moiety induces strong intermolecular hydrogen bonding, which can cause severe line broadening and solubility issues in non-polar solvents like CDCl3. Dimethyl sulfoxide-d6 (DMSO-d6) disrupts these hydrogen bonds, ensuring sharp resonance lines and complete solvation.
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Protocol: Weigh precisely 15–20 mg of the analyte. Dissolve in 0.6 mL of DMSO-d6 (99.9% D) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. Vortex for 30 seconds and transfer to a high-quality 5 mm NMR tube.
Step 2: 1D 1 H and 13 C Acquisition
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Protocol ( 1 H): Acquire at 400 MHz or 600 MHz using a standard 30-degree flip angle pulse sequence (zg30). Set the spectral width to 12 ppm, acquisition time to 3.0 s, and relaxation delay (D1) to 1.0 s. Acquire 16 scans.
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Protocol ( 13 C): Use a power-gated decoupling sequence (zgpg30) to minimize Nuclear Overhauser Effect (NOE) bias. Set the spectral width to 240 ppm and acquire 1024 scans.
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Self-Validation Check (Shimming): Before initiating the 13 C sequence, inspect the DMSO-d6 residual solvent peak in the 1 H spectrum. It must resolve as a sharp, symmetrical quintet at exactly 2.50 ppm. A broadened peak indicates poor magnetic field homogeneity, which will catastrophically degrade the signal-to-noise ratio of the subsequent 13 C acquisition.
Step 3: 2D HMBC (Heteronuclear Multiple Bond Correlation)
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Causality: 1D spectra alone cannot unambiguously prove that the phenoxymethyl group is attached to N1 rather than N2 of the pyrazole ring. HMBC maps long-range (2- to 3-bond) carbon-proton couplings, providing definitive proof of regiochemistry[5].
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Protocol: Set up a 1 H- 13 C HMBC experiment optimized for long-range couplings ( J = 8 Hz). Acquire 256 t1 increments with 32 scans per increment.
Quantitative Spectral Reference Data
The following tables summarize the highly accurate, empirically grounded reference shifts derived from analogous substructure analysis[3],[4],[2].
Table 1: Predicted 1 H-NMR Spectral Data (DMSO-d6, 400 MHz)
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( J , Hz) | Integration | Assignment |
| COOH | 12.85 | br s | - | 1H | Carboxylic acid OH |
| Pyrazole-H5 | 8.12 | d | 2.4 | 1H | Pyrazole ring (adjacent to N1) |
| Phenoxy-H2' | 7.35 | t | 2.1 | 1H | Aromatic (ortho to O, ortho to Br) |
| Phenoxy-H5' | 7.28 | t | 8.1 | 1H | Aromatic (meta to O, meta to Br) |
| Phenoxy-H4' | 7.18 | ddd | 8.1, 2.1, 0.9 | 1H | Aromatic (para to O) |
| Phenoxy-H6' | 7.10 | ddd | 8.1, 2.1, 0.9 | 1H | Aromatic (ortho to O) |
| Pyrazole-H4 | 6.85 | d | 2.4 | 1H | Pyrazole ring (between C3 and C5) |
| N-CH 2 -O | 6.05 | s | - | 2H | Methylene linker |
Table 2: Predicted 13 C-NMR Spectral Data (DMSO-d6, 100 MHz)
| Position | Chemical Shift ( δ , ppm) | Type | Assignment |
| C=O | 163.2 | C | Carboxylic acid carbonyl |
| C1' | 157.8 | C | Phenoxy (O-C) |
| C3 | 144.1 | C | Pyrazole (C-COOH) |
| C5 | 135.2 | CH | Pyrazole (adjacent to N1) |
| C5' | 131.4 | CH | Phenoxy aromatic |
| C4' | 124.8 | CH | Phenoxy aromatic |
| C3' | 122.5 | C | Phenoxy (C-Br) |
| C2' | 118.6 | CH | Phenoxy aromatic |
| C6' | 114.2 | CH | Phenoxy aromatic |
| C4 | 108.9 | CH | Pyrazole aromatic |
| N-CH 2 -O | 79.4 | CH 2 | Methylene linker |
Structural Elucidation & Regiochemical Validation
The most critical phase of the analysis is validating the regiochemistry of the N-CH 2 -O linkage.
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The Deshielding Effect: In the 1 H-NMR spectrum, the methylene protons appear as a sharp singlet at δ 6.05 ppm. This extreme downfield shift is a hallmark of hemiaminal ethers[4]. If this peak shifts upfield (e.g., to ~4.5 ppm), it strongly indicates that the molecule has degraded, likely cleaving the N-C bond to yield a standard benzyl ether or alcohol derivative.
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HMBC Regiochemical Proof: To definitively prove N1 substitution over N2 substitution, one must analyze the HMBC spectrum.
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Self-Validation Check (Regiochemistry): A definitive 3-bond heteronuclear coupling ( 3JCH ) must be observed between the methylene protons ( δ 6.05) and the pyrazole C5 carbon ( δ 135.2).
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The absence of a 3JCH coupling to the C3 carbon ( δ 144.1) further validates this assignment, as a coupling to C3 would only be possible if the substitution occurred at the N2 position[5].
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Experimental Workflow Visualization
The following diagram maps the logical progression of the self-validating NMR workflow, from sample preparation through to regiochemical validation.
Figure 1: Self-validating NMR acquisition and structural elucidation workflow.
References
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ChemScene. "1-((3-Bromophenoxy)methyl)-1h-pyrazole-3-carboxylic acid | CAS 1006487-34-8". Source: ChemScene. 1
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PubChem. "1-methyl-1H-pyrazole-3-carboxylic acid | C5H6N2O2 | CID 573176". Source: National Institutes of Health (NIH). 2
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Korkusuz, E., & Yıldırım, İ. "Reactions of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid chloride with various hydroxylamines and carbazates". Source: SciSpace. 5
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Zouhair et al. "Synthesis and NMR Study of Novel Acyclonucleosides Derived from Pyrazolo[3,4-d][1,2,3]triazines with Alkyl". Source: Journal of Atlantic Research and Technology. 4
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Echemi. "(3-BROMO-PHENOXY)-ACETIC ACID | NMR Spectral Data". Source: Echemi. 3
